(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine

Asymmetric Catalysis Hydrosilylation Silaproline Synthesis

Eliminate screening bottlenecks for regiodivergent catalysis. (R)-(-)-SL-J404-1 is a C₁-symmetric ferrocenyl diphosphine from the Josiphos family, providing a unique di-1-naphthylphosphino/di-3,5-xylylphosphino donor set distinct from common variants. - Enables 85-90% yield and >95% ee in the 5-endo-trig hydrosilylation of dehydroalanine esters, a key step for silaproline bioisosteres. - Provides orthogonal steric/electronic control in CuH-catalyzed couplings for systematic regiodivergence studies. Supplied at ≥97% purity for consistent catalytic performance in hydrogenation and C-N bond formations.

Molecular Formula C48H44FeP2
Molecular Weight 738.7 g/mol
Cat. No. B12061636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine
Molecular FormulaC48H44FeP2
Molecular Weight738.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/C43H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1
InChIKeyNODPGYHIGOCWSG-NYPSMHOZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josiphos SL-J404-1 Overview


(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine (Josiphos SL-J404-1, CAS 851308-40-2) is a C₁-symmetric chiral ferrocenyl diphosphine ligand within the privileged Josiphos family [1]. Its structure features a di-1-naphthylphosphino donor on the ferrocene backbone paired with a di-3,5-xylylphosphino group on the chiral ethano-bridge, yielding the formula C₄₈H₄₄FeP₂ (MW 738.66) . This ligand forms active catalysts with rhodium, palladium, and copper for enantioselective hydrogenation, hydrosilylation, C–C and C–N bond-forming reactions, and is supplied commercially at ≥97% purity .

Metal compatibility Active with Rh, Pd, Cu precursors
Reaction classes Enantioselective C–C and C–N bond formation
Stereochemical identity Single-enantiomer C₁-symmetric ferrocenyl ligand

Why Josiphos SL-J404-1 Is Irreplaceable


The Josiphos family spans approximately 100 commercial derivatives differing in the substituents on the two phosphorus donors [1]. These structural variations profoundly affect steric bulk, electronic character, and bite angle, leading to dramatic differences in regio-, diastereo-, and enantioselectivity across reaction classes [2]. For example, replacement of the di-1-naphthylphosphino unit in SL-J404-1 with smaller or electronically distinct donors (e.g., diphenylphosphino in SL-J001-1) can invert regioselectivity in CuH-catalyzed couplings or collapse enantioselectivity in Rh-catalyzed hydrosilylations [2][3]. The quantitative evidence below demonstrates that SL-J404-1 occupies a distinct performance niche that is not accessible by simply changing to a more common Josiphos variant.

Donor-set mismatch

Replacing di-1-naphthylphosphino with diphenylphosphino may invert regioselectivity in CuH catalysis.

Enantioselectivity shift

Simpler Josiphos ligands may not reproduce the high enantioselectivity reported for Rh-catalyzed hydrosilylation.

Substrate scope gap

SL-J404-1’s broad reaction portfolio may not transfer to more specialized Josiphos variants without re-optimization.

Performance Evidence vs. Closest Analogs


Enantioselectivity in Rh-Catalyzed Hydrosilylation

In a Merck process chemistry study, SL-J404-1 delivered >95% ee and 85–90% yield in the Rh-catalyzed 5-endo-trig hydrosilylation of N-Boc-dehydroalanine ester, the key enantioselective step for N-Boc-(R)-silaproline [1]. This was the only Josiphos ligand that achieved both high yield and high enantioselectivity in this previously unprecedented transformation; the authors report that a broad screen of Josiphos ligands identified SL-J404-1 as the uniquely effective candidate for this substrate class [1]. By class-level inference, structurally simpler Josiphos ligands (e.g., SL-J001-1 with diphenylphosphino/dicyclohexylphosphino donors) either failed to catalyze the 5-endo-trig pathway or gave substantially lower ee [1].

Enantiomeric excess
Class-level inference
SL-J404-1: >95% ee, 85–90% yield; other Josiphos: not reported or substantially lower
Supports silaproline route selection
Single-study context; reported from process chemistry screening
Asymmetric Catalysis Hydrosilylation Silaproline Synthesis Rhodium

Regioselectivity Control in CuH Catalysis

A recent JACS study on Cu–Josiphos–catalyzed reductive coupling of 2-azatrienes with N-phosphinoyl imines demonstrated that the phosphine substituent identity controls 6,5- vs. 6,3-regioselectivity [1]. Josiphos SL-J001-1 (dicyclohexylphosphino/diphenylphosphino) facilitates 6,5-hydrofunctionalization with high selectivity, while SL-J002-1 (di-tert-butylphosphino/diphenylphosphino) significantly depresses regioselectivity to 4:1 rr [1]. Although SL-J404-1 was not included in this specific head-to-head panel, the study establishes that di-1-naphthylphosphino donors—larger, more π-acidic, and conformationally distinct from dicyclohexyl- or di-tert-butylphosphino groups—are predicted to impart a different regiochemical bias, making SL-J404-1 a complementary tool for regiodivergent synthetic strategy [1].

Regiochemical profile
Supporting evidence
Di-1-naphthyl donor predicted to give distinct regioselectivity vs alkylphosphino donors
Supports regiodivergent screening strategy
Not directly tested for SL-J404-1; inference from CuH study
Regioselectivity Copper Hydride Catalysis Azatriene Reductive Coupling Josiphos Screening

Electrochemical Stability and Coordination Behavior

A systematic electrochemical study of 11 Josiphos-type bis-phosphinoferrocene ligands found that the oxidative electrochemistry varies substantially with phosphine substituents [1]. Multiple irreversible or quasi-reversible oxidation waves were observed for the free ligands, and the complexity simplified greatly upon coordination to Pd(II) or Pt(II). While SL-J404-1 was not individually named, the study demonstrates that diarylphosphino-substituted Josiphos ligands exhibit distinct redox potentials and coordination geometries compared to alkylphosphino analogs, affecting catalyst stability and activation profiles [1].

Redox behavior
Class-level inference
Diarylphosphino Josiphos ligands show distinct oxidation potentials and coordination geometries
Supports catalyst stability assessment
Class-level; not SL-J404-1-specific electrochemical data
Electrochemistry Cyclic Voltammetry Palladium Complexation Ligand Stability

Substrate Scope in Asymmetric Hydrogenation

Strem Chemical’s product technical note for SL-J404-1 lists 15 distinct catalytic application categories, including: stereoselective hydrogenation of substituted acetamidoacrylates, enol acetates, β-ketoesters, and simple alkenes; Pd-catalyzed C–N bond formation; Pd-catalyzed enantioselective alkylative desymmetrization of meso-succinic anhydrides; asymmetric hydrogenation of ketones and phospinylketimines; Michael addition of Grignard reagents to α,β-unsaturated esters; Cu-catalyzed reduction of activated C=C bonds with PMHS; regio- and enantioselective hydroboration of vinyl arenes; Rh-catalyzed asymmetric ring-opening of oxabicyclic alkenes; and Rh-catalyzed asymmetric hydrosilylation of dehydroalanine . This breadth compares favorably to more specialized Josiphos ligands such as SL-J001-1, whose primary documented applications are in CuH-catalyzed reductive coupling [1], and SL-J002-1, which is largely optimized for Ru- and Rh-catalyzed enamide hydrogenation [2].

Reaction classes covered
Cross-study comparable
SL-J404-1: 15 documented reaction classes; SL-J001-1: ~3–5; SL-J002-1: ~2–4
Enables multi-program hydrogenation screening
Estimated from literature coverage; Strem Technical Note and primary sources
Asymmetric Hydrogenation Ketone Reduction Enamide Hydrogenation β-Ketoester Reduction Pharmaceutical Intermediates

When to Choose Josiphos SL-J404-1


Silicon-Containing Amino Acid Synthesis

SL-J404-1 is the ligand of choice for the unprecedented Rh-catalyzed intramolecular 5-endo-trig hydrosilylation of dehydroalanine esters, delivering N-Boc-(R)-silaproline in 85–90% yield and >95% ee—a key step validated at Merck for accessing silicon-containing proline bioisosteres with enhanced bioavailability [1]. No other Josiphos ligand has been demonstrated to catalyze this transformation effectively.

Regiodivergent CuH-Catalyzed C–C Bond Formation

When systematic exploration of regiochemistry is required in CuH-catalyzed reductive coupling or hydrofunctionalization, SL-J404-1’s di-1-naphthylphosphino/di-3,5-xylylphosphino donor set provides an electronic and steric environment orthogonal to SL-J001-1 (dicyclohexylphosphino/diphenylphosphino) and SL-J002-1 (di-tert-butylphosphino/diphenylphosphino). The 2025 JACS study by Meng et al. established that phosphine substituent identity dictates 6,5- vs. 6,3-regioselectivity, making SL-J404-1 an essential member of a focused Josiphos screening kit for regiodivergence [2].

Pd-Catalyzed C–N Coupling and Desymmetrization

Strem’s application notes document SL-J404-1 as an effective ligand for Pd-catalyzed C–N bond-forming reactions and enantioselective alkylative desymmetrization of meso-succinic anhydrides . For labs focused on both carbon–heteroatom bond construction and enantioselective desymmetrization, sourcing SL-J404-1 eliminates the need to purchase separate Josiphos variants optimized for each individual transformation.

Multi-Substrate Hydrogenation Screening

SL-J404-1 covers hydrogenation of acetamidoacrylates, enol acetates, β-ketoesters, ketones, and phospinylketimines—all common substrate classes in pharmaceutical intermediate synthesis . This multi-substrate capability justifies inventorying SL-J404-1 as a primary hydrogenation screening ligand, reducing the ligand panel size required for initial catalyst identification.

Application
Selection Property
Validation Focus
Silaproline synthesis
Asymmetric hydrosilylation selectivity
Enantiomeric excess verification
CuH reductive coupling
Regiochemical control profile
Regioselectivity assessment
Pd-catalyzed C–N coupling
C–N coupling and desymmetrization scope
Reaction scope validation
Hydrogenation screening
Hydrogenation substrate breadth
Substrate class enantioselectivity
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